molecular formula C16H17ClN2O2 B1390891 N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide CAS No. 1020056-65-8

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide

Cat. No.: B1390891
CAS No.: 1020056-65-8
M. Wt: 304.77 g/mol
InChI Key: OUSROFSVKAESDI-UHFFFAOYSA-N
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Description

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an amino group, a methyl group, and a chlorophenoxy group attached to a propanamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-chlorophenol.

    Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-chlorophenol under specific reaction conditions, such as the presence of a base and a solvent, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-methylphenyl)-2-(4-bromophenoxy)-propanamide: Similar structure with a bromine atom instead of chlorine.

    N-(3-Amino-2-methylphenyl)-2-(4-fluorophenoxy)-propanamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide is unique due to the presence of the chlorophenoxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-14(18)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(17)7-9-13/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSROFSVKAESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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